Grayanotoxin IX
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Overview
Description
Grayanotoxin IX is a member of the grayanotoxin family, which are polyhydroxylated cyclic diterpenes. These compounds are primarily found in plants of the Ericaceae family, such as Rhododendron, Pieris, and Leucothoe. Grayanotoxins are known for their potent neurotoxic effects, which are primarily due to their interaction with sodium channels in cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of grayanotoxin IX involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes hydroxylation, acetylation, and other functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. when synthesized industrially, the process involves large-scale chemical reactions with stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Grayanotoxin IX undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as acetylation of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acetic anhydride for acetylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield different hydroxylated forms .
Scientific Research Applications
Grayanotoxin IX has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of polyhydroxylated cyclic diterpenes.
Biology: Studied for its effects on sodium channels and its potential use as a tool to understand ion channel function.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Used in the development of insecticides and other agrochemical products due to its neurotoxic properties
Mechanism of Action
Grayanotoxin IX exerts its effects by binding to voltage-gated sodium channels in cell membranes. This binding increases the permeability of sodium ions and inhibits the inactivation of sodium channels, leading to prolonged depolarization of the cell membrane. This mechanism is responsible for the neurotoxic effects observed with this compound .
Comparison with Similar Compounds
- Grayanotoxin I
- Grayanotoxin II
- Grayanotoxin III
- Grayanotoxin IV
- Grayanotoxin V
- Grayanotoxin VI
- Grayanotoxin VII
- Grayanotoxin VIII
- Grayanotoxin X
- Grayanotoxin XI
Comparison: Grayanotoxin IX is unique among its analogs due to its specific hydroxylation pattern and acetylation at certain positions. These structural differences can influence its binding affinity to sodium channels and its overall toxicity. Compared to other grayanotoxins, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for comparative studies .
Properties
IUPAC Name |
[(1S,3R,4R,6S,8S,10S,13S,16R)-3,4,6-trihydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadec-14-enyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-11-9-21-10-18(25)22(26)16(8-17(24)20(22,4)5)12(2)15(21)7-6-14(11)19(21)27-13(3)23/h9,14-19,24-26H,2,6-8,10H2,1,3-5H3/t14-,15-,16-,17-,18+,19+,21+,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUXVPBSMLDQC-FTRBOQHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC23CC(C4(C(CC(C4(C)C)O)C(=C)C2CCC1C3OC(=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3OC(=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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